molecular formula C29H29N5O4S B10918070 3,6-dicyclopropyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918070
M. Wt: 543.6 g/mol
InChI Key: FYVXRBAMWNBWHL-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound belonging to the pyrazolopyridine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the formation of the pyrazolo[3,4-b]pyridine core followed by the introduction of various substituents. One common method starts with the cyclization of a preformed pyrazole and pyridine ring. The reaction conditions often involve the use of iodine as a catalyst in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule .

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DICYCLOPROPYL-N~4~-[4-(MORPHOLINOSULFONYL)PHENYL]-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substituents, which confer unique biological activities and potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial applications .

Properties

Molecular Formula

C29H29N5O4S

Molecular Weight

543.6 g/mol

IUPAC Name

3,6-dicyclopropyl-N-(4-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C29H29N5O4S/c35-29(30-21-10-12-23(13-11-21)39(36,37)33-14-16-38-17-15-33)24-18-25(19-6-7-19)31-28-26(24)27(20-8-9-20)32-34(28)22-4-2-1-3-5-22/h1-5,10-13,18-20H,6-9,14-17H2,(H,30,35)

InChI Key

FYVXRBAMWNBWHL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCOCC5)C(=NN3C6=CC=CC=C6)C7CC7

Origin of Product

United States

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